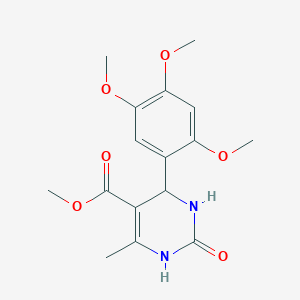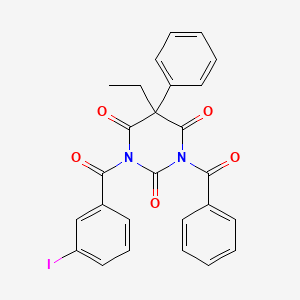![molecular formula C17H19NO5 B5136366 1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene](/img/structure/B5136366.png)
1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene, also known as ENB-18, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ENB-18 belongs to the family of nitrobenzenes, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene involves its interaction with various molecular targets in the cells. This compound has been found to inhibit the activity of certain enzymes, such as topoisomerases and histone deacetylases, which are involved in DNA replication and gene expression. In addition, this compound has been shown to modulate the activity of signaling pathways, such as the NF-κB and MAPK pathways, which are involved in inflammation and cell survival. The precise mechanism of action of this compound is still under investigation, and further research is needed to fully understand its molecular targets and signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, this compound induces apoptosis and cell cycle arrest, leading to inhibition of cell growth and proliferation. In addition, this compound has been found to modulate the expression of genes involved in cell survival and DNA repair. In inflammation, this compound suppresses the production of pro-inflammatory cytokines, such as TNF-α and IL-6, leading to reduced inflammation and tissue damage. Furthermore, this compound has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene has several advantages for lab experiments, including its high yield and purity, and well-established synthesis method. In addition, this compound has been extensively studied for its potential therapeutic applications, making it a suitable candidate for preclinical and clinical trials. However, there are also some limitations associated with this compound. For example, its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets and signaling pathways. In addition, the toxicity and pharmacokinetics of this compound need to be further investigated to ensure its safety and efficacy in humans.
Future Directions
There are several future directions for research on 1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene. One potential direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune disorders and metabolic diseases. In addition, further research is needed to fully understand its mechanism of action and molecular targets, which could lead to the development of more effective therapies. Furthermore, the toxicity and pharmacokinetics of this compound need to be further investigated to ensure its safety and efficacy in humans. Overall, this compound has significant potential for scientific research and therapeutic applications, and further investigation is warranted.
Synthesis Methods
1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene can be synthesized through a multistep reaction process involving the reaction of 4-ethoxyphenol with 3-chloropropylamine, followed by the reaction of the resulting compound with 2-nitrochlorobenzene. The final product is obtained through purification and isolation steps. The synthesis of this compound has been optimized to ensure high yield and purity, making it suitable for scientific research applications.
Scientific Research Applications
1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Furthermore, this compound has been investigated for its neuroprotective effects in neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
Properties
IUPAC Name |
1-[3-(4-ethoxyphenoxy)propoxy]-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-2-21-14-8-10-15(11-9-14)22-12-5-13-23-17-7-4-3-6-16(17)18(19)20/h3-4,6-11H,2,5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFDXELNLQTWOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCOC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chlorophenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5136288.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5136291.png)
![1-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzene](/img/structure/B5136294.png)

![methyl 4-(3-{(2-furylmethyl)[(methylamino)carbonothioyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5136309.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}methanamine](/img/structure/B5136319.png)

![(4-ethoxyphenyl){2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}amine](/img/structure/B5136342.png)
![ethyl 7-(4-methoxy-3-nitrophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5136346.png)

![N-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-(1H-indol-1-yl)-N-methylethanamine](/img/structure/B5136357.png)


![5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(6-methyl-2-pyridinyl)methyl]-2-pyridinamine](/img/structure/B5136394.png)
